Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate is an organic compound that features a piperazine ring substituted with a tert-butyl ester and an aminopyridine moiety. This compound is often used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its structure allows for various chemical modifications, making it a versatile building block in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with piperazine and 2-nitro-5-halopyridine.
Nucleophilic Substitution: Piperazine undergoes nucleophilic substitution with 2-nitro-5-halopyridine in the presence of a base to form 4-(6-nitropyridin-2-yl)piperazine.
N-Protecting Group Addition: The nitro group is then reduced to an amino group using catalytic hydrogenation, and the piperazine nitrogen is protected with a tert-butyl ester group.
Final Product Formation: The final product, this compound, is obtained after purification.
Industrial Production Methods: In an industrial setting, the synthesis may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminopyridine moiety.
Reduction: Reduction reactions can convert the nitro group to an amino group during synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Bases such as sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution.
Major Products:
Oxidation: Oxidized derivatives of the aminopyridine moiety.
Reduction: Amino derivatives from the reduction of nitro groups.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a building block for bioactive compounds that can modulate biological pathways.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: Employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The piperazine ring can enhance the compound’s binding affinity and selectivity for its target, while the aminopyridine moiety can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate
Comparison:
- Structural Differences: The position of the amino group on the pyridine or pyrimidine ring can influence the compound’s reactivity and binding properties.
- Unique Features: Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which can affect its chemical behavior and biological activity.
Biological Activity
Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate (CAS No. 571188-59-5) is a compound of significant interest in pharmaceutical research, particularly due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C14H22N4O2
- Molecular Weight : 278.35 g/mol
- Physical State : Solid
- Purity : ≥98% (HPLC)
- Storage Conditions : Keep in a dark place under an inert atmosphere at room temperature.
Biological Activity
This compound has been studied for various biological activities, particularly in the context of cancer therapeutics and proteasome inhibition.
1. Proteasome Inhibition
Recent studies indicate that compounds related to this compound exhibit proteasome inhibitory activity, which is crucial for the treatment of certain cancers. For instance, a study demonstrated that derivatives showed IC50 values in the micromolar range, indicating effective inhibition of the chymotrypsin-like (C-L) and caspase-like (CT-L) activities of the proteasome .
Compound | C-L IC50 (µM) | CT-L IC50 (µM) |
---|---|---|
Compound A | 48.36 | 51.13 |
Compound B | 45.00 | 49.00 |
2. Anticancer Potential
Tert-butyl 4-(6-aminopyridin-2-yl)piperazine derivatives have been implicated in enhancing anticancer effects through synergistic mechanisms when combined with other therapeutic agents. The compound serves as an important intermediate for synthesizing palbociclib, a well-known anticancer drug .
3. Neuroprotective Effects
There is emerging evidence suggesting that piperazine derivatives may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress .
Synthesis Methods
The synthesis of this compound has been optimized through various methods, including photocatalytic approaches that enhance yield and reduce byproduct formation.
Photocatalytic Synthesis
A notable method involves using an acridine salt as a photocatalyst combined with an oxidant under visible light irradiation. This method allows for a one-step synthesis with high yields (up to 95%) and minimal environmental impact .
Study on Anticancer Activity
In a recent study published in Nature Reviews Cancer, researchers evaluated the efficacy of several piperazine derivatives, including this compound, against various cancer cell lines. The results indicated significant cytotoxic effects, particularly in breast cancer cell lines, where the compound demonstrated enhanced apoptotic activity compared to controls .
Neuroprotective Study
Another investigation focused on the neuroprotective effects of piperazine derivatives in models of Alzheimer's disease. The findings suggested that these compounds could mitigate neuronal damage through antioxidant mechanisms and modulation of inflammatory pathways, highlighting their potential for treating neurodegenerative conditions .
Properties
IUPAC Name |
tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)12-6-4-5-11(15)16-12/h4-6H,7-10H2,1-3H3,(H2,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMGCCTVXYWFDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=N2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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